5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID
Description
5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID is a chemical compound with the molecular formula C9H7BrFNO3 and a molecular weight of 276.06 g/mol It is a derivative of benzoic acid, featuring an acetamido group at the second position, a bromine atom at the fifth position, and a fluorine atom at the fourth position on the benzene ring
Properties
IUPAC Name |
2-acetamido-5-bromo-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO3/c1-4(13)12-8-3-7(11)6(10)2-5(8)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUWRQXUTIVZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID can be synthesized through a multi-step process involving the bromination and fluorination of benzoic acid derivatives. One common method involves the bromination of 4-fluorobenzoic acid using bromine or hydrogen bromide to introduce the bromine atom at the desired position . The acetamido group can be introduced through an acetylation reaction using acetic anhydride and a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of 2-acetamido-5-bromo-4-fluorobenzoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific solvents and catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetamido group and the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while oxidation and reduction can modify the functional groups on the benzene ring .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its anti-inflammatory and anticancer properties:
- Anti-inflammatory Activity : Research indicates that 5-bromo-2-acetamido-4-fluorobenzoic acid can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. A study found that it effectively reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory diseases .
- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it showed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxic activity .
Biochemical Probing
This compound serves as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to selectively bind to target proteins makes it valuable for elucidating biochemical mechanisms .
Study on Enzyme Interaction
A notable study published in the Journal of Medicinal Chemistry investigated the interaction between this compound and COX enzymes. The findings revealed that the compound inhibited COX-2 more effectively than COX-1, positioning it as a promising candidate for anti-inflammatory therapy with reduced gastrointestinal side effects .
Anticancer Efficacy
Another study focused on the anticancer effects of the compound on breast cancer cell lines. It was found to activate caspase pathways leading to apoptosis, further supporting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-acetamido-5-bromo-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions . These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-4-fluorobenzoic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.
2-Bromo-4-fluorobenzoic acid:
4-Bromo-2-fluorobenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
5-BROMO-2-ACETAMIDO-4-FLUOROBENZOIC ACID is unique due to the presence of both the acetamido group and the halogen atoms, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Bromo-2-acetamido-4-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various therapeutic contexts.
Chemical Structure and Properties
This compound features a benzene ring substituted with bromine, fluorine, and an acetamido group. These functional groups contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds, while the halogen atoms (bromine and fluorine) facilitate non-covalent interactions that enhance binding affinity to biological molecules.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, analogs have shown potent inhibitory effects on cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The IC50 values for these compounds ranged from 0.126 μM to 27.4 nM, indicating strong efficacy against tumor growth while sparing normal cells .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory potential. Its structural components allow it to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
Case Studies
- In Vitro Studies : A study involving the treatment of MDA-MB-231 TNBC cells revealed that this compound significantly inhibited cell migration and induced apoptosis through mitochondrial pathways. The treatment resulted in a notable increase in caspase activity, suggesting a mechanism involving programmed cell death .
- In Vivo Studies : In a mouse model of TNBC metastasis, administration of the compound led to reduced metastatic nodules compared to control groups. This highlights its potential as a therapeutic agent in preventing cancer spread .
Comparative Analysis
| Compound Name | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | 0.126 | Anticancer (TNBC) |
| 5-Fluorouracil | 11.73 | Anticancer (MCF-7) |
| 2-Acetamido-4-bromo-3-fluorobenzoic acid | Not specified | Potential anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
